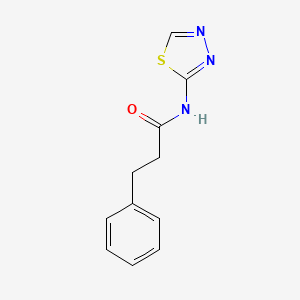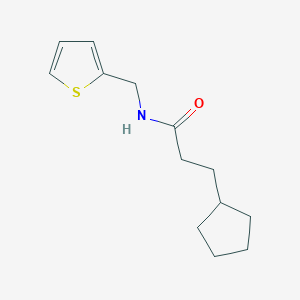
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDB belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
BDB has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, BDB has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, BDB has been found to inhibit the growth of cancer cells and can potentially be used in cancer therapy. In infectious disease research, BDB has been shown to have antiviral and antibacterial properties and can potentially be used to treat viral and bacterial infections.
Wirkmechanismus
The exact mechanism of action of BDB is not fully understood, but it is believed to act through multiple pathways. BDB has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BDB has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, BDB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDB can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BDB has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In vivo studies have shown that BDB can improve memory and cognitive function in animal models of Alzheimer's disease. BDB has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDB in lab experiments is its diverse biological activities, which make it a potential therapeutic agent in various fields of research. Another advantage is its relatively simple synthesis method. However, one limitation of using BDB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of BDB is not fully understood, which can make it challenging to study.
Zukünftige Richtungen
There are several future directions for research on BDB. One direction is to further investigate its potential as a therapeutic agent in various fields of research, including neuroscience, cancer, and infectious diseases. Another direction is to study the structure-activity relationship of BDB and its analogs to identify compounds with improved biological activities. Additionally, research can be conducted to better understand the mechanism of action of BDB and its potential interactions with other compounds.
Synthesemethoden
BDB can be synthesized through a multi-step process involving the condensation of 2-tert-butylphenol with phthalic anhydride, followed by reduction, amidation, and cyclization. The final product is obtained as a white crystalline powder with a melting point of 224-226°C.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-5-7-14(13)19-17(20)12-8-9-15-16(10-12)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJKFZSNJNSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)





![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)